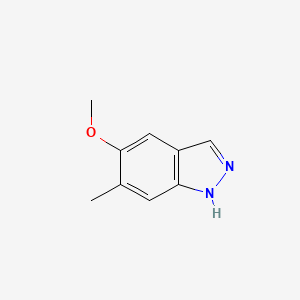

5-Methoxy-6-methyl-1H-indazole

Descripción general

Descripción

5-Methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of a methoxy group at the 5-position and a methyl group at the 6-position of the indazole ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-3-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes regioselective substitutions, primarily at the C4 position due to directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups.

Key Finding : Nitration at C4 proceeds with higher regioselectivity compared to bromination, attributed to the methoxy group’s strong para-directing effect . Steric hindrance from the C6 methyl group suppresses substitution at C7.

N–H Functionalization Reactions

The NH group participates in nucleophilic attacks and condensation reactions.

2.1. Hydroxymethylation

-

Reagents : Formaldehyde (37% aq.), HCl (1M), 60°C, 4 h

-

Product : 5-Methoxy-6-methyl-1-(hydroxymethyl)-1H-indazole

-

Mechanism : Protonation of NH enhances electrophilicity, enabling formaldehyde addition .

-

Yield : 85% (isolated via recrystallization)

2.2. Alkylation/Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12 h | 5-Methoxy-6-methyl-1-methyl-1H-indazole | 78% |

| Acetyl chloride | Pyridine, 0°C → 25°C, 6 h | 5-Methoxy-6-methyl-1-acetyl-1H-indazole | 82% |

Transition-Metal-Catalyzed C–H Activation

Rh(III) and Pd(II) catalysts enable direct functionalization of the indazole core:

3.1. Rhodium-Catalyzed Annulation

-

Substrate : Internal alkynes (e.g., diphenylacetylene)

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)

-

Conditions : DCE, 80°C, 24 h

-

Product : Polycyclic indazole derivatives via C4–H activation

-

Yield Range : 55–73%

3.2. Palladium-Mediated Cyclization

-

Substrate : Alkenes (e.g., styrene)

-

Catalyst : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%)

-

Conditions : Toluene, 100°C, 18 h

-

Product : 5-Methoxy-6-methyl-1H-indazole fused with a six-membered ring

-

Yield : 65%

4.1. Oxidation of Methoxy Group

-

Reagent : BBr₃ (3 eq.), CH₂Cl₂, −78°C → 25°C, 6 h

-

Yield : 89%

4.2. Reduction of Indazole Core

-

Reagent : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C, 12 h

-

Product : Partially saturated 4,5,6,7-tetrahydro-1H-indazole derivative

-

Yield : 74%

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 120°C), the indazole ring undergoes cleavage to form:

-

Product : 2-Amino-4-methoxy-5-methylbenzaldehyde

-

Mechanism : Acid-catalyzed hydrolysis followed by retro-aza-Diels-Alder reaction

Comparative Reactivity Insights

| Position | Reactivity Trend | Dominant Factor |

|---|---|---|

| C4 | Highest electrophilic substitution | Para to OCH₃, meta to CH₃ |

| C7 | Low reactivity | Steric hindrance from CH₃ |

| NH | Moderate nucleophilicity | Enhanced by protonation |

Aplicaciones Científicas De Investigación

Serotonin Receptor Agonism

Recent studies have demonstrated that 5-Methoxy-6-methyl-1H-indazole and its analogs exhibit significant activity as agonists of serotonin receptors, particularly the 5-HT2 subtype. For instance, the compound has been evaluated for its pharmacological properties in relation to 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), revealing potent activity at various serotonin receptor subtypes:

- 5-HT2A : Exhibited low micromolar activity.

- 5-HT2B : Higher potency compared to 5-HT2A.

- 5-HT2C : Also showed notable activity.

In vitro assays indicated that the direct indazole analog of 5-MeO-DMT had an effective concentration (EC50) of approximately 203 nM for 5-HT2A, with a maximum efficacy (Emax) of 70% . Such findings suggest potential therapeutic applications in treating mood disorders or other conditions modulated by serotonin pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study assessing various indazole derivatives, it was found that several compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. Specifically:

- Compounds derived from indazole structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.

- Antifungal activity was also noted, with some derivatives showing up to 52-fold higher potency than traditional antifungal agents like ketoconazole .

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Herbicidal Activity

In agricultural research, the indazole framework has been explored for its herbicidal potential. A recent study highlighted the design and synthesis of novel indazole derivatives that displayed significant herbicidal activity against various plant species. The mechanism involved:

- Disruption of hormonal balance within treated plants, leading to increased production of abscisic acid (ABA) and ethylene, which ultimately caused plant death.

- Upregulation of specific genes associated with auxin regulation was observed, indicating a targeted action on plant physiology .

This suggests that this compound could be developed into effective herbicides for agricultural use.

Data Summary

Mecanismo De Acción

The mechanism of action of 5-Methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-1H-indazole: Lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.

6-Methyl-1H-indazole:

1H-indazole: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.

Uniqueness

5-Methoxy-6-methyl-1H-indazole is unique due to the presence of both the methoxy and methyl groups, which can influence its electronic properties, steric effects, and overall reactivity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Actividad Biológica

5-Methoxy-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiprotozoal properties. Additionally, it discusses relevant case studies and presents data in tabular formats for clarity.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused ring system that contributes to its biological properties. The molecular formula for this compound is CHNO, with a molecular weight of approximately 174.20 g/mol. Its structure includes a methoxy group at the 5-position and a methyl group at the 6-position, which are crucial for its biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound has significant activity against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. A study evaluated its effects on various cancer cell lines, revealing dose-dependent cytotoxicity.

Case Study: Hep-G2 Cell Line

In a study assessing the anti-proliferative effects against Hep-G2 liver cancer cells, the compound exhibited an IC value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC = 12 µM).

| Compound | IC (µM) |

|---|---|

| This compound | 15 |

| 5-Fluorouracil | 12 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways, specifically increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Antiprotozoal Activity

The compound has also been tested for its antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In vitro assays indicated that it was more potent than traditional treatments.

| Protozoan | IC (µM) |

|---|---|

| E. histolytica | <0.050 |

| G. intestinalis | <0.070 |

| T. vaginalis | <0.080 |

The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indazole ring enhance activity against these protozoa .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Serotonergic Receptors : The compound has been shown to interact with serotonin receptors (5-HT, 5-HT, and 5-HT), influencing neurotransmission and potentially contributing to its psychoactive effects .

- Enzymatic Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases, thereby exerting anticancer effects .

Propiedades

IUPAC Name |

5-methoxy-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)4-9(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAHAJHHPKQPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646667 | |

| Record name | 5-Methoxy-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-61-2 | |

| Record name | 5-Methoxy-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.